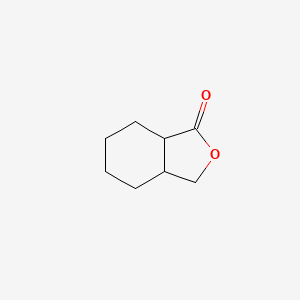

1-Isobenzofuranone, hexahydro-

Description

1-Isobenzofuranone, hexahydro- (CAS 85-42-7), also known as hexahydrophthalic anhydride (HHPA), is a cyclic anhydride with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its IUPAC name is 1,3-Isobenzofurandione, hexahydro-, and it is structurally characterized by a six-membered saturated ring fused to a five-membered anhydride moiety. This compound is widely used as a polymer additive, particularly in epoxy resin curing agents, due to its high thermal stability and reactivity with amines .

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUMBPDHPMKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863964 | |

| Record name | Hexahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-01-0, 7702-72-9 | |

| Record name | Hexahydro-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC404854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2611-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobenzofuranone, hexahydro- typically involves the Diels-Alder reaction, a powerful and widely used method in organic synthesis. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form the bicyclic structure . The reaction conditions often include:

Temperature: Moderate to high temperatures (60-120°C) to facilitate the cycloaddition.

Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate and selectivity.

Industrial Production Methods: Industrial production of 1-Isobenzofuranone, hexahydro- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isobenzofuranone, hexahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis

1-Isobenzofuranone, hexahydro- serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo various reactions, including:

- Nucleophilic substitutions : Useful for introducing new functional groups.

- Cyclization reactions : Facilitating the formation of larger cyclic compounds.

These reactions are critical for developing pharmaceuticals and agrochemicals, where the compound acts as a building block for more complex molecules.

Pharmaceutical Applications

Research indicates that 1-Isobenzofuranone, hexahydro- may exhibit several biological activities, making it a candidate for drug development. Key areas of interest include:

- Antimicrobial properties : Studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory effects : Preliminary research indicates it may help reduce inflammation markers.

- Neuroprotective effects : Investigations into its impact on neurodegenerative diseases are ongoing.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of hexahydrophthalide showed promise in protecting neuronal cells from oxidative stress. The findings suggest that modifications to the compound could enhance its efficacy in treating conditions like Alzheimer's disease .

Agrochemical Applications

In the agrochemical sector, 1-Isobenzofuranone, hexahydro- is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Given the growing concern over environmental sustainability, studies are being conducted to understand the ecological impact of 1-Isobenzofuranone derivatives. Research focuses on:

- Biodegradability : Assessing how quickly these compounds break down in natural environments.

- Toxicity assessments : Evaluating potential risks to non-target organisms.

These studies are crucial for ensuring that any agrochemical applications do not adversely affect ecosystems.

Mechanism of Action

The mechanism of action of 1-Isobenzofuranone, hexahydro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-Isobenzofuranone (CAS 87-41-2)

- Molecular Formula : C₈H₆O₂ (vs. C₈H₁₀O₃ for HHPA).

- Structure : An unsaturated lactone (cyclic ester) lacking the anhydride group and hydrogenation present in HHPA.

- Properties :

- Applications : Primarily used in specialty organic synthesis rather than industrial polymer applications.

1(3H)-Isobenzofuranone, Hexahydro-3,3-Dimethyl- (CAS 17351-10-9)

- Molecular Formula : C₁₀H₁₆O₂.

- Structure : A bicyclic derivative of HHPA with two methyl groups at the 3-position, introducing steric hindrance .

- Properties :

- Higher molecular weight (168.21 g/mol ) and altered reactivity due to substituents.

- Reduced hygroscopicity compared to HHPA.

- Applications : Used in fine chemicals and as an intermediate in fragrance synthesis.

Tetrahydromethyl-1,3-Isobenzofurandione (Unspecified CAS)

- Structure : Partially hydrogenated with a methyl group, reducing ring strain.

- Properties: Intermediate thermal stability between HHPA and non-hydrogenated analogs. Lower volatility than HHPA .

- Applications : Industrial uses in coatings and adhesives, though less common than HHPA.

Comparison with Functional Analogues

Maleic Anhydride (CAS 108-31-6)

Hexahydro-1,3,5-Triisocyanurate (Unrelated but Common Anhydride Alternative)

- Function : A triazine-based curing agent.

- Comparison : HHPA offers lower toxicity and better compatibility with aliphatic amines, while triisocyanurates provide higher crosslink density .

Research Findings and Industrial Relevance

- HHPA in Epoxy Systems : HHPA-cured epoxies exhibit 20–30% higher flexural strength compared to phthalic anhydride-cured systems, attributed to its aliphatic structure .

- Thermal Stability : HHPA retains stability up to 200°C , outperforming maleic anhydride (decomposes at 160°C) in high-temperature applications .

- Environmental Impact : HHPA is less prone to hydrolytic degradation than aromatic anhydrides, reducing ecological toxicity .

Biological Activity

1-Isobenzofuranone, hexahydro- (CAS Number: 7702-72-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

1-Isobenzofuranone, hexahydro- is characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is C10H10O2, and it has a molecular weight of approximately 162.18 g/mol. The compound's unique structural features enhance its interaction with biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that 1-isobenzofuranone, hexahydro- exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Antiviral Activity

In vitro studies have shown that 1-isobenzofuranone, hexahydro- can inhibit the replication of certain RNA viruses. The mechanism involves interference with viral polymerase activity, which is critical for viral replication .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably, derivatives of 1-isobenzofuranone have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant reductions in cell viability after 48 hours .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | Low micromolar range |

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with 1-isobenzofuranone led to a significant reduction in cell viability after 48 hours. Mechanistic studies indicated activation of caspase pathways, suggesting a pro-apoptotic effect .

- Antimicrobial Testing : The compound was tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. Results indicated broad-spectrum activity with notable efficacy against resistant strains .

Summary of Biological Activities

The following table summarizes the observed biological activities of 1-isobenzofuranone, hexahydro-:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC of 32 µg/mL against E. coli | |

| Antiviral | Inhibits replication of RNA viruses | |

| Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the established synthetic routes for 1-Isobenzofuranone, hexahydro-?

The compound is commonly synthesized via cyclization of hexahydrophthalic acid under anhydrous conditions. A method involves heating the diacid to 150–200°C in the presence of a catalyst (e.g., sulfuric acid) to form the anhydride . Alternative microbial routes have been reported for structurally related hexahydro compounds, such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, produced by Pseudomonas protegens (32% yield under optimized fermentation conditions) .

Q. How is 1-Isobenzofuranone, hexahydro- characterized using spectroscopic methods?

Key characterization techniques include:

Q. What are the key physical properties relevant to experimental design?

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.1632 g/mol | |

| Melting Point | 32–35°C | |

| Solubility | Insoluble in water; soluble in acetone, toluene |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-Isobenzofuranone, hexahydro- in ring-opening reactions?

Density Functional Theory (DFT) simulations can model electron density distribution, identifying nucleophilic attack sites (e.g., carbonyl carbons). For example, the InChIKey MUTGBJKUEZFXGO-UHFFFAOYSA-N provides structural data for docking studies . Experimental validation involves monitoring reaction intermediates via HPLC-MS and comparing with computational predictions .

Q. What strategies resolve contradictions in reaction yields when using 1-Isobenzofuranone, hexahydro- as a precursor?

Discrepancies in yields often arise from moisture sensitivity (hydrolysis to diacid) or stereochemical variations. Mitigation strategies:

Q. What are the safety considerations for handling 1-Isobenzofuranone, hexahydro- in high-temperature reactions?

- Hazards : Skin/eye irritation; releases toxic fumes (e.g., CO, CO) above 200°C .

- Protocols : Use fume hoods, PPE (nitrile gloves, lab coat), and emergency showers. Store in sealed containers at <25°C .

- First Aid : For inhalation, administer fresh air; for skin contact, wash with soap/water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.